molecular formula C13H12ClNO2 B1438424 2'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride CAS No. 1172328-87-8

2'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

Cat. No. B1438424
M. Wt: 249.69 g/mol
InChI Key: WPSGBZWICFNKJZ-UHFFFAOYSA-N
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Description

2’-Amino-[1,1’-biphenyl]-4-carboxylic acid hydrochloride is a derivative of 2-Aminobiphenyl (2-ABP), an organic compound with the formula C6H5C6H4NH2 . It is an amine derivative of biphenyl and is a colorless solid, although aged samples can appear colored .


Synthesis Analysis

The synthesis of 2-Aminobiphenyl, a related compound, involves the hydrogenation of 2-nitrobiphenyl . Another synthesis method involves reacting substituted 9-fluorenone under alkaline conditions to prepare a compound, which then undergoes acyl halogenation reaction and ammoniation reaction .


Molecular Structure Analysis

The molecular structure of 2-Aminobiphenyl, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2 .


Chemical Reactions Analysis

Amino acids, including 2’-Amino-[1,1’-biphenyl]-4-carboxylic acid hydrochloride, can react with the carboxyl group of another amino acid molecule to form an amide bond, causing the release of a molecule of water (H2O). When the amide bond involves two amino acids, it is called a peptide bond or peptide linkage .


Physical And Chemical Properties Analysis

2-Aminobiphenyl, a related compound, is a colorless solid with a density of 1.077 g/cm3. It has a melting point of 51 °C (124 °F; 324 K) and a boiling point of 299 °C (570 °F; 572 K) . Amino acids are generally colorless, crystalline substances. Most amino acids are tasteless but some are sweet (e.g., Glycine, Alanine) and some are bitter (e.g., Arginine). Amino acids have a high melting point (200-300°C) due to ionic property .

Scientific Research Applications

Polymer Science and Drug Delivery Systems

Research has demonstrated the synthesis and application of polymers carrying primary amino groups as side substituents, which can be obtained from compounds structurally related to 2'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride. These polymers have shown potential as nonviral vectors suitable for polymer carriers for carboxylated drugs, highlighting their importance in drug delivery systems (Malgesini, Verpilio, Duncan, & Ferruti, 2003).

Synthesis of Liquid Crystal Polymer Materials

The synthesis of biphenyl-4,4′-dicarboxylic acid, a precursor to liquid crystal polymers, has been achieved starting from compounds like 4,4′-Bis(aminomethyl)biphenyl hydrochloride, which is structurally related to the compound of interest. This synthesis underlines the compound's role in creating materials with potential applications in display technologies (Xie Ji-zhong, 2008).

Fluorescent Probes and Luminescence Studies

Compounds structurally similar to 2'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride have been synthesized and studied for their luminescence and complex-forming properties. These studies offer insights into designing fluorescent probes and materials with specific optical properties, indicating the compound's potential in materials science and sensor development (Vasin, Koldaeva, & Perevalov, 2013).

Supramolecular Chemistry

Research has also explored the hydrogen bonding capabilities of 2-aminoheterocyclic compounds with carboxylic acid derivatives, forming supramolecular organic salts. These studies highlight the importance of such compounds in understanding non-covalent interactions and designing new molecular assemblies with potential applications in nanotechnology and molecular recognition (Jin, Zhang, Liu, Da‐qi Wang, He, Shi, & Lin, 2011).

Chiral Amino Acids and Peptides

The induced axial chirality in biphenyl core derivatives, including amino acids and peptides, has been a subject of study. This research provides insights into the synthesis of chiral molecules, which is crucial for pharmaceutical applications and the development of asymmetric catalysts (Mazaleyrat et al., 2005).

Safety And Hazards

2-Aminobiphenyl, a related compound, is labeled with the signal word “Warning” and hazard statements H302, H351, H412 . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

4-(2-aminophenyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2.ClH/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16;/h1-8H,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSGBZWICFNKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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